(R)-tert-Butyl azepan-3-ylcarbamate

描述

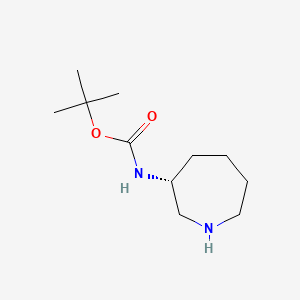

®-tert-Butyl azepan-3-ylcarbamate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl azepan-3-ylcarbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve azepane in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of ®-tert-Butyl azepan-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Additionally, industrial methods may include continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

®-tert-Butyl azepan-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

科学研究应用

Medicinal Chemistry

(R)-tert-Butyl azepan-3-ylcarbamate is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to various pharmacological activities. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents. The azepane ring provides a scaffold that can mimic natural products or enhance binding affinity to biological targets.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can exhibit significant analgesic properties when modified appropriately. In one study, the compound was used as a precursor in the synthesis of a series of azepane-based analgesics, showing promising results in preclinical trials for pain management .

Protein Biology

In protein biology, this compound is employed as a reagent for protein purification and characterization. Its ability to form stable complexes with proteins facilitates various biochemical assays.

Applications in Western Blotting

The compound has been utilized in Western blotting protocols to enhance the detection of specific proteins. This application leverages its properties to stabilize protein conformations during electrophoresis, allowing for more accurate quantification and analysis .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its versatility allows chemists to utilize it in creating complex molecules through various reactions such as amide coupling and carbamate formation.

Example: Synthesis of Carbamate Derivatives

The compound has been successfully used in the synthesis of other carbamate derivatives that possess varied biological activities, including antimicrobial and antifungal properties. These derivatives are synthesized by reacting this compound with different acyl chlorides under controlled conditions .

Research and Development

The ongoing research into this compound focuses on its potential therapeutic applications beyond analgesics. Studies are exploring its role in neuropharmacology, particularly concerning neuroprotective effects against neurodegenerative diseases.

Future Directions

Research is being conducted to evaluate how modifications to the azepane ring could enhance its efficacy as a neuroprotective agent. Preliminary data suggests that certain analogs may improve cognitive function in animal models of Alzheimer’s disease .

作用机制

The mechanism of action of ®-tert-Butyl azepan-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- Benzyl N-[(3S)-azepan-3-yl]carbamate

- N-methylazepan-3-yl]-3-(1-naphthoyl)indole

- Benzyl (S)-azepan-3-ylcarbamate hydrochloride

Uniqueness

®-tert-Butyl azepan-3-ylcarbamate is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other azepane derivatives, which may have different substituents and, consequently, different reactivity and applications.

生物活性

(R)-tert-Butyl azepan-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a carbamate, characterized by the presence of a carbonyl group bonded to a nitrogen atom. Its molecular formula is with a molecular weight of approximately 250.77 g/mol. The compound's chiral nature arises from the asymmetric carbon atom in its structure, specifically at the azepane ring.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research indicates that it may modulate enzyme activity and receptor interactions, influencing cellular signaling and metabolic processes. The compound has shown potential in:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Research : The compound may exhibit cytotoxic effects on cancer cells, although specific mechanisms and targets remain under investigation.

Antimicrobial Studies

A study evaluating the antimicrobial properties of this compound demonstrated promising results against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induces apoptosis in cancer cells through caspase activation pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The observed IC50 values suggest that the compound has a moderate potency against these cancer cell lines, warranting further exploration into its therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was administered to cultures of Staphylococcus aureus. The study aimed to determine the time-dependent bactericidal activity. Results indicated that after 24 hours of exposure at an MIC concentration, bacterial growth was significantly inhibited compared to untreated controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study focused on the effects of this compound on MCF-7 breast cancer cells. Cells were treated with varying concentrations over 48 hours. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls, suggesting that the compound's mechanism involves triggering programmed cell death.

属性

IUPAC Name |

tert-butyl N-[(3R)-azepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPWAXJSWYEDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716763 | |

| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354351-56-6 | |

| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。